2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl)]-5-methoxyphenol
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Overview
Description
- Reactants: Intermediate with chloro-substituted phenyl ring, 5-methoxyphenol
- Conditions: Nucleophilic aromatic substitution reaction
- Product: Final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol typically involves multi-step reactions
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Step 1: Synthesis of Hydropyrazolo-triazolo-pyrimidine Core
- Reactants: 5-chloro-2-methylphenylhydrazine, 1,2,4-triazole-3-carboxylic acid
- Conditions: Reflux in ethanol, presence of a dehydrating agent such as phosphorus oxychloride
- Product: Intermediate hydropyrazolo-triazolo-pyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the chloro-substituted phenyl ring, potentially converting the chloro group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Quinone derivatives
Reduction: Dechlorinated phenyl derivatives
Substitution: Substituted phenyl derivatives with various nucleophiles
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
The compound’s potential pharmacological properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities, are of interest in medicinal chemistry. Researchers are investigating its efficacy and safety in preclinical studies.
Industry
In the industrial sector, the compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable building block in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The chloro-substituted phenyl ring and hydropyrazolo-triazolo-pyrimidine core are key structural elements that enable these interactions. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid function, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-hydroxyphenol
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-ethoxyphenol
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methylphenol
Uniqueness
The presence of the methoxyphenol group in 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol distinguishes it from similar compounds. This functional group may enhance the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for various applications.
Properties
Molecular Formula |
C20H15ClN6O2 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol |
InChI |
InChI=1S/C20H15ClN6O2/c1-11-3-4-12(21)7-16(11)27-19-15(9-23-27)20-24-18(25-26(20)10-22-19)14-6-5-13(29-2)8-17(14)28/h3-10,28H,1-2H3 |
InChI Key |
DGUFNVYCTVLEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O |
Origin of Product |
United States |
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